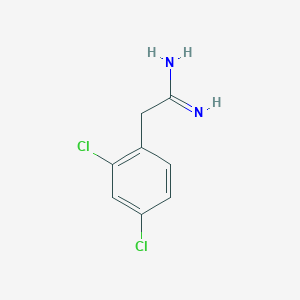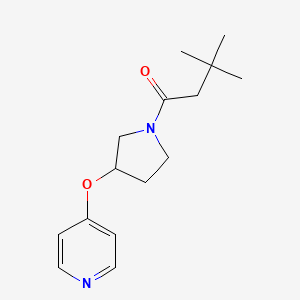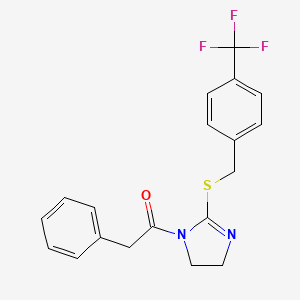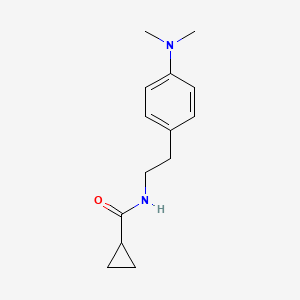
Methyl hydroxy(o-tolyl)carbamate
Übersicht
Beschreibung
Methyl hydroxy(o-tolyl)carbamate, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a white crystalline solid that is soluble in water and has a broad spectrum of activity against a variety of pests. Carbaryl is used in agriculture, forestry, and urban pest control, as well as in household products such as flea collars and insect sprays.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nerves and ultimately paralysis of the insect. The mechanism of action is similar to other insecticides such as organophosphates and pyrethroids.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of effects on the nervous system, including inhibition of acetylcholinesterase activity, disruption of neurotransmitter release and uptake, and alteration of ion channel function. It has also been shown to affect other physiological processes such as reproduction, immune function, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It has a broad spectrum of activity against a variety of pests, making it a useful tool in agricultural and pest control research. However, Methyl hydroxy(o-tolyl)carbamate is also toxic to non-target organisms and can have negative effects on the environment. It is important to use Methyl hydroxy(o-tolyl)carbamate with caution and to follow proper safety protocols when handling the compound.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of Methyl hydroxy(o-tolyl)carbamate. One area of interest is the potential use of Methyl hydroxy(o-tolyl)carbamate in treating parasitic infections in humans and animals. Another area of research is the development of new insecticides that are more effective and less toxic to non-target organisms. Finally, there is a need for further study of the long-term effects of Methyl hydroxy(o-tolyl)carbamate exposure on human and environmental health.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It has also been studied for its potential use in treating parasitic infections in humans and animals. In addition, Methyl hydroxy(o-tolyl)carbamate has been used as a tool in neuroscience research to study the effects of acetylcholinesterase inhibition on the nervous system.
Eigenschaften
IUPAC Name |
methyl N-hydroxy-N-(2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFRGBAVMTVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hydroxy(o-tolyl)carbamate | |
CAS RN |
151830-35-2 | |
| Record name | methyl N-hydroxy-N-(2-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2660652.png)


![tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2660656.png)
![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2660658.png)
![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)


![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)
![1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2660668.png)


